molecular formula C19H22O4 B1621012 (4-Ethoxyphenyl) 4-butoxybenzoate CAS No. 53146-63-7

(4-Ethoxyphenyl) 4-butoxybenzoate

Cat. No.: B1621012
CAS No.: 53146-63-7
M. Wt: 314.4 g/mol
InChI Key: FVXYZPGSMOSRTQ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl) 4-butoxybenzoate is an organic compound with the molecular formula C20H22O6. It is a derivative of benzoic acid and is characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl) 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl) 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl) 4-butoxybenzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyphenyl) 4-butoxybenzoate is unique due to its specific combination of butoxy and ethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including liquid crystal technology and advanced material synthesis .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(11-13-18)21-4-2/h6-13H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYZPGSMOSRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365021
Record name 4-Ethoxyphenyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53146-63-7
Record name 4-Ethoxyphenyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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